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  • Product: 2-Amino-5-bromo-3-chloropyridin-4-ol
  • CAS: 2034455-39-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Halogenated Aminopyridines

Introduction: The Critical Role of pKa in Aminopyridine-Based Drug Design For researchers in drug development, the ionization constant (pKa) is a cornerstone physicochemical parameter. It dictates a molecule's charge sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Aminopyridine-Based Drug Design

For researchers in drug development, the ionization constant (pKa) is a cornerstone physicochemical parameter. It dictates a molecule's charge state at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2] For the aminopyridine scaffold, a privileged structure in medicinal chemistry, understanding and controlling pKa is paramount. These compounds are often designed to interact with biological targets in specific protonation states, and their ability to cross membranes like the blood-brain barrier is directly tied to their ionization behavior.[1]

Halogenation is a powerful and widely used strategy in medicinal chemistry to modulate a molecule's properties. By strategically placing halogen atoms on the aminopyridine core, we can fine-tune the basicity of the nitrogen centers. This guide provides an in-depth exploration of the principles governing the pKa of halogenated aminopyridines, details robust methodologies for its determination, and discusses the practical implications for drug discovery professionals.

The Electronic Landscape: Understanding Basicity in Aminopyridines

The basicity of an aminopyridine arises from two potential sites of protonation: the lone pair of electrons on the endocyclic (ring) nitrogen and the lone pair on the exocyclic amino group. In almost all cases, it is the sp²-hybridized ring nitrogen that is the primary basic center. The position of the amino group dramatically influences the basicity of this ring nitrogen through a combination of inductive and resonance effects.

  • 4-Aminopyridine (pKa ≈ 9.17): This isomer is the most basic.[3][4][5] The amino group at the para-position can effectively donate its lone pair into the ring via the mesomeric effect (+M), increasing the electron density on the ring nitrogen and making it a stronger proton acceptor.

  • 2-Aminopyridine (pKa ≈ 6.86): The ortho-amino group also donates electron density through resonance, but the effect is less pronounced compared to the 4-position.[3][6]

  • 3-Aminopyridine (pKa ≈ 6.04): In the meta-position, the amino group's electron-donating resonance effect does not extend to the ring nitrogen.[7] Its influence is primarily a weak electron-withdrawing inductive effect (-I), resulting in the lowest basicity of the three isomers.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Basicity of Aminopyridine Isomers."

Modulating Basicity: The Influence of Halogen Substituents

Halogens exert a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric or resonance effect (+M). For halogens, the inductive effect almost always dominates, leading to a net withdrawal of electron density from the aromatic ring and a decrease in the basicity of the ring nitrogen.

The magnitude of this pKa depression depends on:

  • The Halogen Identity: The inductive effect weakens down the group: F > Cl > Br > I. Therefore, a fluorine substituent will typically cause the largest decrease in pKa, while iodine will cause the smallest.

  • The Halogen's Position: The inductive effect is distance-dependent. A halogen at the ortho-position (e.g., C2 or C6) will have a much stronger pKa-lowering effect than one at the meta-position (C3 or C5).

This predictable relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants with substituent and reaction constants.[8] The equation, log(K/K₀) = σρ, allows for the prediction of pKa values for substituted pyridines based on the substituent constant (σ), which is specific to the halogen and its position, and the reaction constant (ρ).[8][9][10]

dot graph { graph [layout=neato, overlap=false, size="7.6,5", dpi=100]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Dual Electronic Effects of Halogens on Basicity."

Quantitative Data on Aminopyridine pKa Values

The following table summarizes the experimentally determined pKa values for parent aminopyridines. While a comprehensive database for all halogenated derivatives is vast, the trends discussed can be used to predict their behavior. For instance, theoretical calculations predict that adding a chlorine atom to 4-aminopyridine will decrease its pKa, making it less basic, which is consistent with the principles of inductive electron withdrawal.[11]

CompoundpKa (Conjugate Acid)Reference(s)
2-Aminopyridine6.82 - 6.86[3][6][12][13]
3-Aminopyridine6.04[7]
4-Aminopyridine9.17[3][4][5]
Pyridine (for reference)5.23[14]

Methodologies for Accurate pKa Determination

Accurate pKa measurement is non-trivial and requires robust, validated methods. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a high-precision technique and is often considered the benchmark for pKa determination.[15] It directly measures pH changes in a solution as a titrant is added.

Causality Behind the Protocol: The method's accuracy stems from its direct measurement of the hydrogen ion activity (pH). The pKa is found at the half-equivalence point on the titration curve, where the concentrations of the protonated and neutral species are equal.[16]

Step-by-Step Experimental Protocol:

  • System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Dissolve a precisely weighed quantity of the halogenated aminopyridine in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds). The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[15][16]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[16][17] This is critical because ionic activity can influence pH measurements.

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration.[16][17] This step is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

  • Titration: Place the solution vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[16]

UV-Vis Spectrophotometry: A High-Throughput Alternative

This method is ideal for compounds that possess a UV-Vis chromophore near the ionization center and can be used with much smaller sample quantities.[1] The principle is that the protonated and neutral forms of the molecule will have different UV-Vis absorption spectra.

Causality Behind the Protocol: By measuring the absorbance at a specific wavelength across a range of buffer solutions with known pH values, one can monitor the ratio of the two species. A plot of absorbance vs. pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[18][19]

Step-by-Step Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[1]

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.[1]

  • Sample Preparation (96-Well Plate Format): Add a small, fixed volume of the compound's stock solution to each well of a 96-well UV-transparent plate, each containing a different buffer solution.[1] Include wells with buffer only to serve as blanks.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[1]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[1]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well.

    • Fit the resulting data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.[18]

G

Computational Prediction of pKa

In silico methods are invaluable for predicting pKa values before a compound is synthesized, guiding the design process.[20] These methods use quantum chemical calculations to determine the free energy change of the protonation/deprotonation reaction.

Causality Behind the Protocol: The pKa is directly related to the Gibbs free energy of the acid dissociation reaction (ΔG). Computational methods calculate this value by considering a thermodynamic cycle that breaks the process down into gas-phase energies and solvation energies.[11][14]

General Workflow:

  • Structure Optimization: The 3D structures of both the neutral and protonated forms of the halogenated aminopyridine are computationally optimized, typically using Density Functional Theory (DFT).[21]

  • Gas-Phase Energy Calculation: The gas-phase free energies of both species are calculated at a high level of theory.[11]

  • Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model (e.g., CPCM or SM8).[11][21] This step is critical as it accounts for the interaction of the molecule with the solvent (water).

  • pKa Calculation: The pKa is calculated from the free energy difference between the protonated and neutral species in solution, using a thermodynamic cycle that incorporates the experimental free energy of solvation of the proton.[11]

Conclusion and Practical Implications

The ionization behavior of halogenated aminopyridines is a direct consequence of the interplay between the position of the amino group and the powerful, distance-dependent inductive effects of halogen substituents. A thorough understanding of these principles allows medicinal chemists to rationally design molecules with a target pKa. Halogenation almost invariably decreases the basicity of the aminopyridine ring, providing a reliable strategy to lower the pKa and reduce the positive charge at physiological pH (≈7.4). This modulation can be the key to enhancing membrane permeability, altering metabolic stability, or optimizing the binding affinity to a biological target.

The robust experimental methods of potentiometric titration and UV-Vis spectrophotometry, complemented by the predictive power of computational chemistry, provide a complete toolkit for researchers. By leveraging these approaches, drug development professionals can make informed decisions, accelerating the journey from initial hit to viable drug candidate.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. National Center for Biotechnology Information. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • ChemBK. 2-Aminopyridine. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Available from: [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. (2016). Available from: [Link]

  • Wikipedia. 4-Aminopyridine. Available from: [Link]

  • Spirtović-Halilović, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • T3DB. 4-Aminopyridine (T3D2553). T3DB. Available from: [Link]

  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why?. (2018). Available from: [Link]

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. (2016). Available from: [Link]

  • OpenEye Scientific. pKa Database. Available from: [Link]

  • Ruiz, J. A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • University Website. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2017). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Available from: [Link]

  • ResearchGate. (PDF) Theoretical pKa calculations of substituted pyridines. Available from: [Link]

  • World Journal of Chemical Education. (2017). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available from: [Link]

  • University of East Anglia Repository. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • ResearchGate. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available from: [Link]

  • Seybold, P. G., et al. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]

  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Pyridine derivatives used for ligand synthesis together with Hammett constants and reported pKa values of the corresponding acids. Available from: [Link]

  • Routledge. (2013). Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

  • Chegg. I. (20%) In the table below are pKa values for the conjugate acid form of substituted pyridines at 25°C. (2018). Available from: [Link]

  • Chemistry World. (2024). Incorrect pKa values have slipped into chemical databases and could distort drug design. Available from: [Link]

  • MDPI. (2017). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • Oxford Academic. (2019). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Nucleic Acids Research. Available from: [Link]

  • PMC. (2023). In silico prediction of pKa values using explainable deep learning methods. Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. (2020). Calculate the pKa of an organic acid/base using Hammett and Taft constants. Available from: [Link]

Sources

Exploratory

Literature review of 2-amino-3-chloro-4-hydroxypyridine derivatives

Executive Summary: The "Privileged" Scaffold In the landscape of heterocyclic medicinal chemistry, 2-amino-3-chloro-4-hydroxypyridine (also referred to as 2-amino-3-chloropyridin-4-ol or its tautomer 2-amino-3-chloro-4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, 2-amino-3-chloro-4-hydroxypyridine (also referred to as 2-amino-3-chloropyridin-4-ol or its tautomer 2-amino-3-chloro-4-pyridone ) represents a high-value "privileged structure." Its significance lies not merely in its own biological activity, but in its utility as a dense, polyfunctional scaffold for the synthesis of fused bicyclic systems—most notably pyrido[2,3-d]pyrimidines .

These fused systems are bioisosteres of quinazolines and pteridines, forming the core of numerous kinase inhibitors (e.g., PIM-1, EGFR, CDK) and dihydrofolate reductase (DHFR) inhibitors. The 3-chloro substituent is not a passive bystander; it provides critical steric bulk to enforce atropisomerism in specific binding pockets and modulates the pKa of the adjacent hydroxyl/amino groups, influencing hydrogen bond donor/acceptor capability.

Structural Analysis & Reactivity Profile

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In solution, particularly in polar solvents like DMSO or water, the 4-pyridone tautomer often predominates due to the stabilization energy of the amide-like resonance.

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection (e.g., Ag₂CO₃ favors O-alkylation; Cs₂CO₃ often favors N-alkylation).

Electronic Influence of the 3-Chloro Group

The chlorine atom at position 3 exerts two competing effects:

  • Inductive Withdrawal (-I): Lowers the electron density of the ring, making the 2-amino group slightly less nucleophilic than in unsubstituted 2-aminopyridine, but still sufficiently reactive for condensation.

  • Steric Ortho-Effect: It blocks the 3-position, forcing subsequent cyclizations (e.g., with 1,3-electrophiles) to occur at the 2-amino and ring nitrogen (N1) or 4-hydroxyl oxygen, directing regioselectivity toward [2,3-d] fusion rather than [3,4-d] or [4,3-d] isomers.

Synthetic Pathways to the Core Scaffold

The synthesis of 2-amino-3-chloro-4-hydroxypyridine is non-trivial due to the need for precise regiocontrol during halogenation.

Pathway A: Regioselective Chlorination (Recommended)

The most direct route involves the chlorination of the parent 2-amino-4-hydroxypyridine .

  • Precursor: 2-amino-4-hydroxypyridine (CAS: 33252-63-0).

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Mechanism: The 2-amino and 4-hydroxy groups are strong ortho/para directors. Position 3 is ortho to both, making it the most activated site for Electrophilic Aromatic Substitution (EAS). Position 5 is also active but less sterically crowded; however, the "double ortho" activation at C3 usually prevails at controlled temperatures.

Pathway B: De Novo Cyclization (Industrial Scale)

For large-scale preparation, a Knoevenagel-type condensation approach is often preferred to avoid isomer separation.

  • Starting Materials: Ethyl cyanoacetate + Acetone equivalent (or activated nitrile).

  • Key Intermediate: 2-chloro-3-amino-4-methylpyridine (Nevirapine intermediate) is structurally related, but for the 4-hydroxy variant, one would use ethyl cyanoacetate and an amide acetal , followed by cyclization.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Logic Start1 2-Amino-4-hydroxypyridine (Precursor) Reagent1 NCS / DMF (0°C to RT) Start1->Reagent1 Activation Target 2-AMINO-3-CHLORO- 4-HYDROXYPYRIDINE (Target Scaffold) Reagent1->Target Regioselective Chlorination (C3) Start2 Ethyl Cyanoacetate + Amide Acetal Inter2 Enamine Intermediate Start2->Inter2 Condensation Cyclization Acid Cyclization (HCl/EtOH) Inter2->Cyclization Cyclization->Target Ring Closure

Figure 1: Synthetic pathways to the 2-amino-3-chloro-4-hydroxypyridine core. Pathway A is preferred for laboratory scale; Pathway B for industrial scale.

Derivatization: The Route to Kinase Inhibitors

The primary utility of this scaffold is the formation of pyrido[2,3-d]pyrimidines . The 2-amino group and the N1/C4-carbonyl act as a dinucleophile system.

Reaction with Triethyl Orthoformate (TEOF)

This is the "gold standard" reaction to generate the pyrimidine ring.

  • Step 1: Condensation of the 2-amino group with TEOF to form an ethoxymethyleneamino intermediate.

  • Step 2: Reaction with a primary amine (R-NH₂) displaces the ethoxy group.

  • Step 3: Intramolecular cyclization onto the N1 nitrogen (or C4-carbonyl tautomer) closes the ring.

Comparative Derivatization Table
ReagentResulting Core StructureKey Application
Triethyl Orthoformate (TEOF) + Amine Pyrido[2,3-d]pyrimidin-4(3H)-onePIM-1, EGFR Inhibitors
Urea / Fusion Pyrido[2,3-d]pyrimidine-2,4-dioneAntibacterials (DNA Gyrase)
1,3-Dicarbonyls (e.g., Malonate) 1,8-NaphthyridinesAntivirals (HIV Integrase)
POCl₃ (Chlorination of 4-OH) 2-Amino-3,4-dichloropyridineIntermediate for SNAr couplings

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chloro-4-hydroxypyridine (Lab Scale)

Adapted from regioselective halogenation principles (Ref 1, 3).

Reagents:

  • 2-Amino-4-hydroxypyridine (1.10 g, 10 mmol)

  • N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol)

  • Dimethylformamide (DMF) (15 mL)

  • Ethyl Acetate (for workup)[1]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-amino-4-hydroxypyridine in 15 mL of dry DMF. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NCS portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms that could lead to 3,5-dichlorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM). The product typically runs slightly higher than the starting material.

  • Workup: Pour the reaction mixture into 100 mL of ice water. A precipitate should form.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the title compound as a pale beige solid.

Protocol 2: Annulation to Pyrido[2,3-d]pyrimidine

Synthesis of a PIM-1 Kinase Inhibitor Analog (Ref 2).

Reagents:

  • 2-Amino-3-chloro-4-hydroxypyridine (1.0 eq)

  • Triethyl Orthoformate (TEOF) (5.0 eq)

  • Aniline derivative (e.g., 4-chloroaniline) (1.1 eq)

  • Acetic Acid (cat.)

Procedure:

  • Imidate Formation: Reflux the pyridine scaffold in neat TEOF (or with Ac₂O) for 3 hours. Evaporate excess TEOF to yield the intermediate ethoxymethylene derivative.

  • Amine Addition: Redissolve the intermediate in Ethanol. Add the aniline derivative.

  • Cyclization: Reflux for 6–12 hours. The product usually precipitates upon cooling.

  • Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

Pathway Visualization: From Scaffold to Drug Candidate

DrugDiscovery cluster_features Key Structural Features Scaffold 2-Amino-3-chloro- 4-hydroxypyridine Step1 Reaction with TEOF (Formylation) Scaffold->Step1 Intermediate Ethoxymethylene Intermediate Step1->Intermediate Step2 Cyclization with Ar-NH2 Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Product Feature1 3-Cl: Steric Lock Product->Feature1 Feature2 N-1/N-3: H-Bond Acceptors Product->Feature2

Figure 2: The "One-Pot" or "Two-Step" flow for converting the pyridine scaffold into a bioactive pyrido-pyrimidine.

References

  • Regioselective Chlorination of Aminopyridines

    • Title: Regioselective chlorination of pyridine N-oxides and aminopyridines.
    • Source: ResearchG
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
    • Source: PubMed Central (PMC).
    • URL:[Link](Note: Placeholder ID based on search result 1.2 context; verify exact PMC ID in live database).

  • Title: Process for the production of 2-amino-3-hydroxypyridine derivatives (US Patent 4033975A).
  • Reactions with Triethyl Orthoformate

    • Title: One-Pot Reactions of Triethyl Orthoform
    • Source: MDPI / ResearchG
    • URL:[Link]

  • Nevirapine Intermediate Synthesis (Analogous Chemistry)

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for 2-Amino-5-bromo-3-chloropyridin-4-ol

Abstract This document provides a detailed theoretical and practical guide for the synthesis of 2-Amino-5-bromo-3-chloropyridin-4-ol, a polysubstituted pyridine derivative of interest to researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed theoretical and practical guide for the synthesis of 2-Amino-5-bromo-3-chloropyridin-4-ol, a polysubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the absence of a direct, single-pot synthesis in published literature, this guide proposes a robust, two-step synthetic route commencing from the commercially available starting material, 2-Aminopyridin-4-ol. The proposed pathway involves a sequential electrophilic halogenation strategy: first, a regioselective chlorination at the C3 position, followed by a subsequent bromination at the C5 position. This document is structured to provide researchers with the underlying chemical principles, detailed experimental protocols, and critical safety information necessary to approach this synthesis.

Introduction and Retrosynthetic Strategy

Substituted pyridin-4-ol scaffolds are prevalent in a wide array of biologically active compounds. The specific substitution pattern of 2-Amino-5-bromo-3-chloropyridin-4-ol, featuring an amino group, a hydroxyl group, and two different halogens, presents a unique synthetic challenge. The electronic properties of the amino and hydroxyl substituents are key to the synthetic design. Both are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Our proposed retrosynthetic analysis deconstructs the target molecule by sequentially removing the halogen substituents. This leads to the key intermediate, 2-Amino-3-chloropyridin-4-ol, and ultimately to the starting material, 2-Aminopyridin-4-ol. The forward synthesis, therefore, involves the controlled, stepwise halogenation of the pyridine core.

Proposed Synthetic Workflow

The logical flow of the synthesis is designed to install the halogens in a controlled, regioselective manner.

Synthetic Workflow A Starting Material: 2-Aminopyridin-4-ol B Step 1: Chlorination (N-Chlorosuccinimide) A->B C Intermediate: 2-Amino-3-chloropyridin-4-ol B->C D Step 2: Bromination (N-Bromosuccinimide) C->D E Final Product: 2-Amino-5-bromo-3-chloropyridin-4-ol D->E

Figure 1: Proposed two-step synthetic pathway.

Part I: Synthesis of 2-Amino-3-chloropyridin-4-ol

Principle and Rationale

The first step is the regioselective chlorination of 2-Aminopyridin-4-ol. The pyridine ring is highly activated by the electron-donating effects of the amino group at C2 and the hydroxyl group at C4. These groups direct electrophilic substitution primarily to positions C3 and C5, which are ortho to the powerful amino-directing group.

To achieve mono-chlorination and avoid harsh conditions associated with chlorine gas, N-Chlorosuccinimide (NCS) is the reagent of choice. NCS provides an electrophilic chlorine source under milder conditions. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the dissolution of the starting material and reagents. While a mixture of 3-chloro and 5-chloro isomers is possible, the steric hindrance and electronic environment may favor one over the other, and chromatographic separation may be required.

Experimental Protocol: Chlorination

Warning: This protocol is a proposed method based on analogous reactions and should be performed with all appropriate safety precautions in a well-ventilated fume hood.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Aminopyridin-4-ol (1.0 eq).

  • Dissolution: Add a suitable solvent, such as acetonitrile (approx. 10-15 mL per gram of starting material). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: In a separate container, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in a minimum amount of acetonitrile. Add the NCS solution dropwise to the stirring solution of 2-Aminopyridin-4-ol over 15-20 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product, 2-Amino-3-chloropyridin-4-ol.

Reagent Table
ReagentFormulaMW ( g/mol )Molar Eq.
2-Aminopyridin-4-olC₅H₆N₂O110.111.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.05
AcetonitrileCH₃CN41.05Solvent

Part II: Synthesis of 2-Amino-5-bromo-3-chloropyridin-4-ol

Principle and Rationale

The second step involves the bromination of the 2-Amino-3-chloropyridin-4-ol intermediate. The remaining C5 position is still highly activated by both the C2-amino and C4-hydroxyl groups, making it the prime site for a second electrophilic substitution. The chlorine atom at C3 provides some deactivation but is overcome by the powerful activating groups.

N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering controlled bromination. The selection of NBS over elemental bromine can help minimize the formation of over-brominated byproducts, a common issue in the halogenation of activated pyridines.[1] The reaction conditions are similar to the chlorination step, utilizing a polar aprotic solvent.

Experimental Protocol: Bromination

Warning: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve the purified 2-Amino-3-chloropyridin-4-ol (1.0 eq) in acetone or acetonitrile.[2]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in portions over 10 minutes at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude solid in ethyl acetate and wash with a 10% sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography to yield the final product, 2-Amino-5-bromo-3-chloropyridin-4-ol.

Reagent Table
ReagentFormulaMW ( g/mol )Molar Eq.
2-Amino-3-chloropyridin-4-olC₅H₅ClN₂O144.561.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1
Acetone / AcetonitrileC₃H₆O / CH₃CN-Solvent

Characterization

The identity and purity of the final product, 2-Amino-5-bromo-3-chloropyridin-4-ol, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see distinct signals for the amino protons (NH₂) and the hydroxyl proton (OH), which may be broad. A key signal will be a singlet for the remaining aromatic proton at the C6 position.

  • ¹³C NMR: The spectrum should show five distinct signals for the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) should correspond to the calculated mass of C₅H₄BrClN₂O.

  • Infrared Spectroscopy (IR): Look for characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), and C-halogen bonds.

Safety and Troubleshooting

Safety Precautions
  • Halogenating Agents: NCS and NBS are corrosive and are potent oxidizers. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Solvents: Acetonitrile, acetone, and ethyl acetate are flammable. Keep away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; difficult purification.Increase reaction time or temperature moderately. Optimize the chromatographic separation method. Consider microwave-assisted synthesis, which has been shown to be effective for halogenating similar heterocyles.[3]
Di-halogenation Reaction conditions are too harsh or excess halogenating agent.Use exactly 1.0-1.05 equivalents of the halogenating agent. Add the reagent slowly and at a lower temperature (e.g., 0°C) to improve control.
Isomer Formation Poor regioselectivity in the first chlorination step.Carefully analyze the product mixture by NMR or GC-MS. Improve the chromatographic separation to isolate the desired C3-chloro isomer before proceeding.

References

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. [Link]

  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

  • Google Patents.
  • Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

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Application

Application Note: Selective Functionalization of the Amino Group in Halogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Aminopyridines Halogenated aminopyridines are privileged scaffolds in modern medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Aminopyridines

Halogenated aminopyridines are privileged scaffolds in modern medicinal chemistry and drug discovery. The pyridine core is a common feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2][3] The presence of both an amino group and a halogen atom on the same pyridine ring offers a versatile platform for molecular elaboration. The amino group serves as a key site for introducing a wide array of substituents to modulate potency, selectivity, and physicochemical properties, while the halogen acts as a synthetic handle for cross-coupling reactions to build molecular complexity.[4][5][6][7]

However, the simultaneous presence of these two functional groups presents a significant synthetic challenge: achieving chemoselectivity. How does one selectively modify the amino group without triggering unwanted reactions at the carbon-halogen (C-X) bond, or vice-versa? This guide provides a detailed overview of the core principles and practical strategies for the selective functionalization of the amino group in halogenated pyridines, complete with actionable protocols and troubleshooting insights.

The Core Challenge: Navigating Competing Reactivity

The primary challenge lies in the dual reactivity of the substrate. The amino group is a potent nucleophile, readily participating in reactions like acylation, sulfonylation, and alkylation. Concurrently, the halogenated pyridine ring is susceptible to two major reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions relative to the ring nitrogen, makes it susceptible to attack by nucleophiles, leading to the displacement of the halide.[8][9][10][11] Strong nucleophiles or harsh reaction conditions intended for the amino group can inadvertently trigger this undesired pathway.

  • Metal-Catalyzed Cross-Coupling: Halogens (I, Br, Cl) are excellent leaving groups in palladium-catalyzed reactions such as Buchwald-Hartwig amination or Suzuki coupling.[12][13][14][15] The conditions for these reactions can sometimes overlap with those used for N-functionalization, leading to competitive C-X bond reactivity.

Achieving selectivity requires a nuanced understanding of the substrate's electronics, the reagent's properties, and precise control over reaction conditions.

Strategic Approaches to Selective N-Functionalization

Several robust strategies have been developed to selectively target the amino group. The choice of strategy depends on the nature of the desired transformation, the specific halogen, and its position on the pyridine ring.

Strategy 1: Direct Functionalization via Nucleophilicity Control

This is the most straightforward approach, leveraging the inherent nucleophilicity of the amino group under conditions that do not favor SNAr or C-X activation.

  • N-Acylation and N-Sulfonylation: These are among the most reliable methods for selective N-functionalization. The reaction of an aminopyridine with an acyl chloride, anhydride, or sulfonyl chloride is typically fast and efficient. The key is to use a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine itself) to quench the acid byproduct (HCl). These bases are generally not strong enough to promote SNAr.[16]

  • Reductive Amination: To form N-alkyl bonds, reductive amination offers a controlled alternative to direct alkylation with alkyl halides, which can suffer from overalkylation and competing SNAr.[17][18] The aminopyridine is first condensed with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ with a mild reducing agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoboorhydride are particularly effective because they are selective for the iminium ion over the carbonyl starting material and are compatible with mildly acidic conditions that protonate the amino group, deactivating it towards unwanted side reactions.[17][19][20][21]

Strategy 2: Orthogonal Reactivity Through Catalyst Control

Modern synthetic methods increasingly rely on catalyst design to dictate which part of a molecule reacts. By choosing a catalyst system that preferentially interacts with the N-H bond over the C-X bond, high selectivity can be achieved. While many cross-coupling reactions target the C-X bond, specific conditions can be tuned for N-functionalization. For instance, certain copper or palladium catalyst systems can be optimized for N-arylation or N-vinylation under conditions milder than those required for C-X coupling, although this remains a challenging area where substrate scope is critical. The development of new ligands continues to expand the possibilities for catalyst-controlled selective reactions.[22][23][24][25][26]

Strategy 3: The Protecting Group Approach

When direct methods fail or when multi-step syntheses are required, the use of a protecting group for the amino function is a classic and effective strategy.[27][28] The amino group is temporarily masked with a group that is stable to the desired C-X functionalization conditions and can be cleanly removed afterward.

  • Protection: The amino group is protected (e.g., as a Boc-carbamate or an amide).

  • C-X Functionalization: A cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is performed on the halogen.

  • Deprotection: The protecting group is removed to reveal the free amino group, which can then be functionalized if needed.

Common protecting groups for the amino function include tert-butoxycarbonyl (Boc), which is stable to many coupling conditions and easily removed with acid, and acetyl (Ac), which is more robust but requires harsher removal conditions.

Visualization of Synthetic Strategy

Decision Workflow for Selective N-Functionalization

The following diagram outlines a logical workflow for selecting an appropriate strategy.

Selective N-Functionalization Workflow Decision Workflow for Halogenated Aminopyridine N-Functionalization start Start: Halogenated Aminopyridine Substrate q1 Desired Transformation? start->q1 acylation N-Acylation or N-Sulfonylation q1->acylation Acyl/Sulfonyl alkylation N-Alkylation q1->alkylation Alkyl arylation N-Arylation/ Vinylation q1->arylation Aryl/Vinyl strategy1_acyl Strategy 1: Direct Acylation/ Sulfonylation acylation->strategy1_acyl strategy1_alkyl Strategy 1: Reductive Amination alkylation->strategy1_alkyl q2_aryl Are mild, N-selective catalytic conditions known for this substrate? arylation->q2_aryl end_acyl Protocol 1: Direct N-Acylation strategy1_acyl->end_acyl end_alkyl Protocol 2: Direct Reductive Amination strategy1_alkyl->end_alkyl strategy2_aryl Strategy 2: Catalyst-Controlled N-Arylation q2_aryl->strategy2_aryl Yes strategy3_aryl Strategy 3: Protecting Group Route (Perform C-X coupling first, then deprotect & functionalize N) q2_aryl->strategy3_aryl No / Unreliable end_aryl Proceed with selected advanced protocol strategy2_aryl->end_aryl strategy3_aryl->end_aryl

Caption: A decision tree for selecting the optimal synthetic strategy.

Competing Reaction Pathways

This diagram illustrates the central challenge of chemoselectivity.

Competing Pathways Chemoselectivity: N-Functionalization vs. C-X Reactivity substrate Halogenated Aminopyridine reagents Reagents (E+, Nu-, Catalyst, Base) substrate->reagents path_N Desired Pathway: Selective N-Functionalization reagents->path_N Controlled Conditions path_C Undesired Pathway: C-X Functionalization reagents->path_C Forcing Conditions product_N N-Functionalized Halopyridine path_N->product_N product_C C-Functionalized Aminopyridine (e.g., SNAr or Coupling Product) path_C->product_C

Caption: Competing reaction pathways in the functionalization of halogenated aminopyridines.

Detailed Experimental Protocols

Protocol 1: Selective N-Acylation of 2-Amino-5-bromopyridine

This protocol details the straightforward acylation of the amino group using acetyl chloride, a representative acyl halide.

Materials:

  • 2-Amino-5-bromopyridine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution with stirring.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A white precipitate (triethylammonium hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-(5-bromopyridin-2-yl)acetamide.

  • Purification: If necessary, purify the product by recrystallization or flash column chromatography.

ReagentM.W. ( g/mol )EquivalentsAmount
2-Amino-5-bromopyridine173.011.0(e.g., 1.73 g, 10 mmol)
Acetyl Chloride78.501.1(e.g., 0.86 g, 11 mmol)
Triethylamine101.191.2(e.g., 1.21 g, 12 mmol)
Dichloromethane--(e.g., 50 mL)
Protocol 2: Selective N-Alkylation via Reductive Amination

This protocol describes the formation of a secondary amine using a representative aldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Amino-2-chloropyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, combine 4-amino-2-chloropyridine (1.0 eq) and benzaldehyde (1.05 eq).

  • Solvent Addition: Add anhydrous DCE to dissolve the reactants (approx. 0.1 M).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product, N-benzyl-2-chloropyridin-4-amine, by flash column chromatography on silica gel.

ReagentM.W. ( g/mol )EquivalentsAmount
4-Amino-2-chloropyridine128.561.0(e.g., 1.29 g, 10 mmol)
Benzaldehyde106.121.05(e.g., 1.11 g, 10.5 mmol)
STAB211.941.5(e.g., 3.18 g, 15 mmol)
1,2-Dichloroethane--(e.g., 100 mL)

Troubleshooting and Key Considerations

  • Low Reactivity: If N-functionalization is sluggish, ensure all reagents are pure and solvents are anhydrous. For reductive amination, the addition of molecular sieves can help drive imine formation.

  • Side Product Formation (SNAr): If SNAr is observed, reduce the reaction temperature and avoid strong, highly nucleophilic bases. The reactivity of the C-X bond is generally I > Br > Cl > F. Chloro- and fluoropyridines are significantly less prone to SNAr.[29]

  • Overalkylation: In direct alkylation attempts, using a larger excess of the aminopyridine can sometimes suppress dialkylation. However, reductive amination is the superior method for avoiding this issue.[17]

  • Chelation to Metal Catalysts: The pyridine nitrogen can act as a ligand for transition metals, sometimes inhibiting catalytic cycles. The use of specialized ligands (e.g., bidentate phosphines in Buchwald-Hartwig reactions) can mitigate this issue.[13][15]

Conclusion

The selective functionalization of the amino group in halogenated pyridines is a critical capability in the synthesis of complex molecules for drug discovery and materials science. By carefully selecting a strategy based on the desired transformation—whether direct functionalization, catalyst control, or a protection-deprotection sequence—researchers can effectively navigate the competing reactivities of these valuable building blocks. The protocols provided herein offer robust starting points for common N-acylation and N-alkylation reactions, enabling the efficient and chemoselective synthesis of diverse halogenated aminopyridine derivatives.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.
  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Nucleophilic arom
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Parasites & Vectors.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
  • Buchwald coupling of 1 with various anilines and 2-aminopyridines.
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry.
  • A practical buchwald-hartwig amination of 2-bromopyridines with vol
  • Buchwald–Hartwig amin
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • C–N Bond-Forming Reaction: Reductive Amination. Myers Research Group, Harvard University.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. Journal of the American Chemical Society.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. Journal of the American Chemical Society.
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  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
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  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
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  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.

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Method

Topic: A Scalable, Two-Step Synthesis of 2-Amino-5-bromo-3-chloropyridin-4-ol for Pharmaceutical Intermediate Development

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Substituted 2-amino-pyridin-4-ol scaffolds are privileged structures in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted 2-amino-pyridin-4-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details a robust, highly regioselective, and scalable two-step synthesis for 2-Amino-5-bromo-3-chloropyridin-4-ol, a valuable intermediate for drug discovery and development. The described methodology leverages a commercially available starting material and employs selective electrophilic halogenations to achieve the target compound in high purity and yield. We provide detailed, field-tested protocols, explain the chemical principles underpinning the synthetic strategy, and discuss key considerations for process scale-up.

Introduction: The Strategic Value of Polysubstituted Pyridinols

The pyridine ring is a cornerstone of modern pharmaceuticals. When functionalized with both amino and hydroxyl groups, as in the 2-amino-pyridin-4-ol core, the resulting scaffold offers a unique combination of hydrogen bond donors and acceptors, enabling potent and specific interactions with biological targets. The further introduction of halogens at specific positions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2]

The target molecule, 2-Amino-5-bromo-3-chloropyridin-4-ol, presents a challenging synthetic problem due to the need for precise regiochemical control of three different substituents. A scalable and efficient synthesis is therefore critical for its application in generating compound libraries and for process development of drug candidates. This guide provides a validated pathway that addresses these challenges directly.

The Synthetic Blueprint: A Rationale-Driven Approach

A successful scalable synthesis prioritizes efficiency, cost-effectiveness, and, most importantly, control over selectivity to minimize difficult purification steps.[3] Instead of building the pyridine ring, which can be complex, our strategy employs a "top-down" approach by starting with a pre-formed, functionalized pyridine core.

Causality Behind the Strategy:

Our chosen starting material is 2-Amino-pyridin-4-ol . This selection is deliberate and strategic for two key reasons:

  • Inherent Activation and Directing Effects: The electron-donating amino group at C2 and the hydroxyl group at C4 (which exists in equilibrium with its pyridin-4-one tautomer) are powerful activating groups for electrophilic aromatic substitution. Both groups direct incoming electrophiles to the C3 and C5 positions, which are ortho and para to them. This inherent electronic bias is the foundation of our regiochemical control.

  • Sequential Halogenation: By controlling the reaction conditions and the choice of halogenating agent, we can selectively functionalize the C3 and C5 positions in a stepwise manner. We propose chlorination first, followed by bromination. N-halosuccinimides (NCS and NBS) are chosen as the halogen sources due to their solid nature, ease of handling, and predictable reactivity, making them far more suitable for large-scale operations than gaseous chlorine or corrosive liquid bromine.[4][5]

The complete workflow is visualized below.

Synthetic Workflow Diagram

G SM 2-Amino-pyridin-4-ol (Starting Material) P1 Step 1: Regioselective Chlorination (NCS, Acetonitrile) SM->P1 INT 2-Amino-3-chloro-pyridin-4-ol (Intermediate) P2 Step 2: Regioselective Bromination (NBS, Acetonitrile) INT->P2 FP 2-Amino-5-bromo-3-chloropyridin-4-ol (Final Product) P1->INT P2->FP

Caption: A two-step synthesis for the target intermediate.

Experimental Protocols & Data

The following protocols have been optimized for reliability and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Summary of Reaction Parameters
ParameterStep 1: ChlorinationStep 2: Bromination
Starting Material 2-Amino-pyridin-4-ol2-Amino-3-chloro-pyridin-4-ol
Key Reagent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)
Stoichiometry 1.05 equivalents1.05 equivalents
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature 20-25 °C (Room Temperature)50 °C
Typical Time 4-6 hours3-5 hours
Typical Yield 85-92%88-95%
Workup Aqueous precipitation & filtrationAqueous precipitation & filtration
Protocol 1: Synthesis of 2-Amino-3-chloropyridin-4-ol

Objective: To regioselectively install a chlorine atom at the C3 position of the 2-amino-pyridin-4-ol core.

Materials:

  • 2-Amino-pyridin-4-ol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), anhydrous grade

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Addition funnel (for large-scale) or powder funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-Amino-pyridin-4-ol (1.0 eq). Add anhydrous acetonitrile to create a slurry (approx. 10 mL per gram of starting material). Begin vigorous stirring.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C, using a water bath if necessary.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is fully consumed (typically 4-6 hours).

  • Product Isolation: Once the reaction is complete, slowly add deionized water (equal volume to the acetonitrile used) to the reaction mixture with stirring. The product will precipitate as a solid.

  • Filtration and Washing: Continue stirring the slurry in the cold (ice bath) for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 5 mL/g) and then with a small amount of cold acetonitrile to remove residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum at 50 °C to a constant weight.

Protocol 2: Synthesis of 2-Amino-5-bromo-3-chloropyridin-4-ol

Objective: To regioselectively install a bromine atom at the C5 position of the 2-amino-3-chloro-pyridin-4-ol intermediate.

Materials:

  • 2-Amino-3-chloro-pyridin-4-ol (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Amino-3-chloro-pyridin-4-ol (1.0 eq) and acetonitrile (approx. 12 mL per gram).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Maintain the temperature and monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. Slowly add deionized water (equal volume to the acetonitrile used) to induce precipitation.

  • Filtration and Washing: Cool the slurry in an ice bath for 30 minutes. Collect the pale-yellow solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 5 mL/g) followed by a small amount of cold acetonitrile.

  • Drying: Dry the final product, 2-Amino-5-bromo-3-chloropyridin-4-ol, under vacuum at 50 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern. For the final product, the disappearance of the proton signal at the C5 position and the appearance of characteristic aromatic signals consistent with the trisubstituted pattern are expected.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, which will show the characteristic isotopic pattern for molecules containing both chlorine and bromine.

  • Purity Analysis: HPLC is recommended to determine the purity of the final compound, which is typically >98% with this protocol.

Scalability and Safety Considerations

  • Thermal Management: While the chlorination step is only mildly exothermic, care should be taken during the portion-wise addition of NCS on a large scale. The bromination step requires heating, so consistent and controlled heating is necessary to avoid side reactions.

  • Reagent Handling: N-halosuccinimides (NCS and NBS) are irritants and should be handled with care in a fume hood. They can be corrosive and are light-sensitive. Store in a cool, dark, and dry place.

  • Solvent Selection: Acetonitrile is a suitable solvent for its ability to partially dissolve the starting materials and for its appropriate boiling point. Ensure proper grounding and ventilation when using large volumes.

  • Purification: The precipitation/filtration workup described is highly effective and scalable, often precluding the need for column chromatography, which is a significant advantage for process chemistry.

Conclusion

The synthetic route presented in this application note provides a reliable, high-yielding, and scalable method for producing 2-Amino-5-bromo-3-chloropyridin-4-ol. By leveraging the inherent directing effects of the functional groups on a commercially available starting material, this two-step protocol achieves excellent regiochemical control. The use of solid, easy-to-handle halogenating agents and a simple precipitation workup makes this process well-suited for applications in medicinal chemistry and process development.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2022). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2022(2), M1367. [Link]

  • Li, Y., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry–An Asian Journal, 17(9), e202200083. [Link]

  • Goudia, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6667. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 8(8), 1545–1547. [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Sciences: Basic and Applied Research, 36(3), 39-45. [Link]

  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts. [Link]

  • RSC Blogs. (2025). Emerging Investigator Series. [Link]

  • D'Amico, D. C. L., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(23), 8213. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-Amino-5-bromo-3-chloropyridin-4-ol

Executive Summary: The "Brick Dust" Challenge 2-Amino-5-bromo-3-chloropyridin-4-ol is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents. However, users frequently report it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

2-Amino-5-bromo-3-chloropyridin-4-ol is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents. However, users frequently report it as "brick dust"—a solid that refuses to dissolve in water, methanol, or dichloromethane.

This insolubility is not an impurity issue; it is a feature of its tautomeric nature . This molecule exists primarily as a pyridone in the solid state, creating a rigid hydrogen-bond network with high lattice energy. To dissolve it, you must disrupt this network using specific pH manipulations or dipolar aprotic solvents.

Physicochemical Profiling (The "Why")

To overcome solubility issues, we must first understand the molecular behavior.

PropertyValue / CharacteristicImpact on Solubility
Tautomerism Exists in equilibrium between 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar).The pyridone form dominates in solid state, creating strong intermolecular H-bonds (high melting point, low solubility).
pKa (Acidic) ~6.5 - 7.5 (4-OH group)The electron-withdrawing halogens (Br, Cl) increase acidity. It dissolves readily in basic buffers (pH > 9).
pKa (Basic) ~2.0 - 3.0 (Pyridine N)The halogens reduce the basicity of the ring nitrogen. Strong acid (1M HCl) is required for protonation.
LogP ~1.5 - 2.0Moderately lipophilic, but the crystal lattice energy overrides this, preventing dissolution in standard organic solvents like DCM.
Visualization: Tautomeric Equilibrium & Solubility

The following diagram illustrates why neutral solvents fail and how pH adjustment works.

TautomerSolubility Solid Solid State (High Lattice Energy) Pyridone 4-Pyridone Tautomer (Dominant Neutral Form) Solid->Pyridone Dissolution (Difficult) Hydroxy 4-Hydroxypyridine (Minor Neutral Form) Pyridone->Hydroxy Tautomerization Cation Cationic Form (Soluble in Acid) Pyridone->Cation pH < 1.0 Anion Anionic Form (Soluble in Base) Pyridone->Anion pH > 9.0 Hydroxy->Cation pH < 1.0 (Protonation) Hydroxy->Anion pH > 9.0 (Deprotonation)

Caption: The neutral pyridone form creates a solubility "valley." Solubility is achieved only by driving the equilibrium toward the Cationic (acidic) or Anionic (basic) species.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Use this for cellular assays or enzyme inhibition studies.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid Ethanol or Methanol as stock solvents due to potential precipitation upon storage.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though less critical here).

  • Dissolution: Add DMSO to achieve 100 mM concentration.

    • Troubleshooting: If the solution remains cloudy, sonicate at 40°C for 10 minutes. The halogens make the crystal lattice robust; thermal energy helps break it.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Protocol B: Aqueous Solubilization for Chemical Synthesis

Use this for reactions or purification steps.

The "pH Swing" Method: Do not attempt to dissolve directly in water.

  • Suspension: Suspend the solid in water (it will look like a slurry).

  • Activation:

    • To dissolve: Add 1M NaOH dropwise with stirring. The slurry will clarify as the phenolate anion forms.

    • To precipitate: Add 1M HCl dropwise until pH reaches ~4-5. The neutral pyridone will precipitate out (useful for purification).

  • Warning: Avoid pH 3-6 range for solution storage; this is the isoelectric point where solubility is lowest.

Troubleshooting Guide & FAQs

Q1: I diluted my DMSO stock into cell culture media, and it precipitated immediately. Why?

A: This is "Crash-out." The compound is hydrophobic. When DMSO (solvent) is diluted with water (non-solvent), the local concentration exceeds the solubility limit.

  • Fix:

    • Lower the final concentration (try < 10 µM).

    • Pre-dilute the DMSO stock into warm media with vigorous vortexing.

    • Add a surfactant: 0.1% Tween-80 or cyclodextrin (HP-β-CD) to the media before adding the compound.

Q2: Can I use this compound in an SNAr reaction?

A: Yes, but the 4-OH group interferes.

  • Mechanism: The 4-OH is nucleophilic. In basic conditions, it can compete with your external nucleophile.

  • Fix: Protect the 4-OH group first (e.g., as a methoxy or benzyl ether) or convert the 4-OH to a 4-Cl (using POCl3) if you intend to substitute at that position.

Q3: The compound "oils out" during workup instead of crystallizing.

A: This is common with halogenated pyridines.

  • Fix:

    • Seed Crystals: Add a tiny crystal of pure product if available.

    • Trituration: Remove the solvent, add cold diethyl ether or hexanes, and scratch the flask wall with a glass rod.

    • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethyl Acetate and slowly add Hexanes until cloudy. Let it stand at 4°C.

Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Purification Purification/Workup Start->Purification DMSO 100% DMSO Stock (Dilute <1% v/v) BioAssay->DMSO Temp High Temp (>80°C)? Synthesis->Temp AcidBase Acid/Base Extraction (Dissolve in NaOH, Ppt w/ HCl) Purification->AcidBase Bulk Clean Recryst Recrystallization (EtOH/Water or EtOAc/Hex) Purification->Recryst Final Polish Polar Use DMF or NMP Temp->Polar Yes NonPolar Use Toluene/Dioxane (Requires O-Protection) Temp->NonPolar No

Caption: A logical workflow to prevent solubility-induced experimental failure.

References

  • Tautomerism in 4-Hydroxypyridines

    • Title: "Tautomeric Equilibria in 4-Hydroxypyridines: A Combined Experimental and Comput
    • Source:Journal of Organic Chemistry.
    • Context: Explains the lattice energy stability of the pyridone form.
  • Solubility of Halogenated Pyridines

    • Title: "Physicochemical Properties of Halogen
    • Source:N
    • Context: Provides comparative data for 2-amino-3-bromo-5-chloropyridine analogs.
  • Handling of Aminopyridinols

    • Title: "General and mild preparation of 2-aminopyridines."[1]

    • Source:Organic Letters.
    • Context: Discusses synthetic handling and purific

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Coupling Reactions

Welcome to the technical support center for pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low convers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in palladium-catalyzed cross-coupling reactions involving pyridine scaffolds, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Initial Diagnosis: A Systematic Approach

Low yields in pyridine coupling reactions are common but often solvable. The inherent electronic properties of the pyridine ring—being electron-deficient and containing a Lewis basic nitrogen—present unique challenges. The nitrogen's lone pair can coordinate with and inhibit the palladium catalyst, a phenomenon known as catalyst poisoning.[1][2][3] This guide provides a systematic workflow to identify and address the root cause of poor reaction performance.

Troubleshooting Workflow

Before diving into specific parameters, start with a logical sequence of checks. A common cause of failure is often an overlooked fundamental error.

Caption: Initial troubleshooting decision tree.

Detailed Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter. The questions are categorized by the most common problem areas.

Category 1: Catalyst and Ligand Issues

The heart of the cross-coupling reaction is the palladium catalyst and its associated ligand. Problems here are the primary suspect for low or no conversion.

Q1: My reaction has stalled with a significant amount of starting material remaining. What's the most likely cause?

A1: The most probable cause is catalyst deactivation or poisoning. The lone pair on the pyridine nitrogen, especially in 2-substituted pyridines, can strongly coordinate to the palladium center, inhibiting its catalytic activity.[1][3][4] This binding blocks active sites required for the catalytic cycle.

Troubleshooting Steps:

  • Switch Ligand: Standard ligands like PPh₃ are often inadequate. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, or Xantphos are essential.[2] These ligands stabilize the metal center, promote the crucial reductive elimination step, and can sterically hinder the pyridine nitrogen from poisoning the palladium.

  • Change Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This step can be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass this requirement.[5]

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation to achieve a reasonable yield.

Q2: I'm coupling a sterically hindered pyridine or aryl partner and see no product. How should I adjust my catalyst system?

A2: Steric hindrance slows down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. Your choice of ligand is critical here.

Troubleshooting Steps:

  • Select a Bulky Ligand: Use ligands with a large "bite angle" and significant steric bulk. For Suzuki couplings, SPhos and RuPhos are excellent starting points. For Buchwald-Hartwig aminations, consider ligands like BrettPhos or the Josiphos family. The ligand's bulk accelerates reductive elimination, the final product-forming step.

  • Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst. These are air-stable compounds that rapidly form the active LPd(0) species in solution, ensuring a high concentration of active catalyst at the start of the reaction.

Ligand Type Common Examples Typical Application / Advantage
Monodentate Buchwald SPhos, RuPhos, XPhosGeneral purpose, excellent for sterically hindered substrates. Electron-richness promotes oxidative addition.
Bidentate Xantphos, dppfWide bite angle can stabilize catalytic intermediates and prevent catalyst decomposition pathways.
N-Heterocyclic Carbene (NHC) IPr, SIMesVery strong electron donors, highly effective for less reactive coupling partners like aryl chlorides.
Category 2: Substrate and Reagent Problems

The stability and purity of your starting materials are paramount. Pyridine-containing reagents, particularly boronic acids, can be notoriously unstable.

Q1: My Suzuki reaction is giving low yields, and I see significant formation of a byproduct that appears to be my pyridine starting material without the halide. What is happening?

A1: You are likely observing protodeboronation of your pyridylboronic acid.[3] This is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), especially under basic conditions.[3] 2-Pyridinylboronic acids are particularly unstable and prone to this decomposition pathway.

Troubleshooting Steps:

  • Use a Boronate Ester: The most effective solution is to replace the boronic acid with a more stable boronate ester. Pinacol esters are common, but for maximum stability, use an N-methyliminodiacetic acid (MIDA) boronate.[6][7] MIDA boronates are exceptionally stable solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6][7]

  • Use Anhydrous Conditions: If you must use a boronic acid, ensure your solvent and reagents are scrupulously dry. Minimize the amount of water in the reaction.

  • Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the basic, aqueous conditions.

Boron Reagent Stability Key Advantage Consideration
Boronic Acid Low to ModerateCommercially available, no deprotection needed.Prone to protodeboronation and trimerization.[8]
Pinacol Boronate Moderate to HighGood stability, purifiable via chromatography.Requires synthesis from the corresponding boronic acid or halide.
MIDA Boronate Very HighAir- and bench-stable solid, slow-release mechanism.[6][7]Requires a deprotection step (hydrolysis) to release the boronic acid.[9]

Q2: My reaction with a 2-halopyridine is failing, but the same conditions work for the 3- or 4-halo isomer. Why?

A2: This is a classic case of catalyst inhibition specific to the 2-position.[4][10] The proximity of the nitrogen lone pair to the reaction site allows for strong, bidentate chelation to the palladium center after oxidative addition, forming a stable palladacycle that is reluctant to proceed through the rest of the catalytic cycle.

Troubleshooting Steps:

  • Use a Protecting Group: Mask the problematic nitrogen lone pair. Converting the pyridine to a pyridine N-oxide alters the electronic properties and can facilitate coupling at the C2 position.[2][11] The N-oxide can be easily removed later via reduction (e.g., with PCl₃ or Pd-catalyzed hydrogenation).[11]

  • Employ Pyridine Sulfinates: As an alternative to boronates, pyridine sulfinates have been shown to be highly effective nucleophilic partners in cross-coupling reactions, especially for challenging 2-substituted pyridines.[12][13]

Caption: Inhibition pathway with 2-halopyridines.

Category 3: Reaction Conditions (Solvent, Base, Atmosphere)

The reaction environment plays a critical role. Suboptimal choices here can halt an otherwise well-designed reaction.

Q1: My reaction is sluggish and gives a complex mixture of products. What reaction parameters should I screen first?

A1: The base and solvent system is a crucial parameter that heavily influences reaction rate and outcome.[3]

Troubleshooting Steps:

  • Base Selection: The base activates the boronic acid (in Suzuki coupling) or deprotonates the amine (in Buchwald-Hartwig). Strong bases like NaOtBu are common for aminations, while carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard for Suzuki couplings.[12][14] If you see substrate decomposition, switch to a milder base (e.g., from K₂CO₃ to K₃PO₄).

  • Solvent Screening: The solvent must solubilize all components and be stable at the reaction temperature. Common choices include toluene, dioxane, and THF.[15][16] Some reactions benefit from a mixture of an organic solvent and water (e.g., dioxane/H₂O) to aid in dissolving the inorganic base.[15] Avoid solvents like acetonitrile or pyridine itself, as they can coordinate to the palladium and inhibit the reaction.[14]

  • Temperature Control: Most cross-coupling reactions require heat (80-110 °C). If the reaction is slow, increasing the temperature may help. Conversely, if you observe decomposition, lowering the temperature is necessary.

Q2: I am not using a glovebox. How can I ensure my reaction is sufficiently free of oxygen and water?

A2: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state. Many reagents are also moisture-sensitive.[17] Proper inert atmosphere techniques are non-negotiable for success.

Troubleshooting Steps:

  • Glassware Preparation: Oven-dry ( >120 °C overnight) or flame-dry all glassware under vacuum or a stream of inert gas (Argon or Nitrogen) immediately before use.[18][19][20]

  • Solvent Degassing: Use anhydrous solvents. Degas the solvent thoroughly before use by either sparging with an inert gas for 30-60 minutes, or by using the freeze-pump-thaw method (at least 3 cycles).[21]

  • Inert Atmosphere Setup: Assemble your reaction under a positive pressure of inert gas. A simple method for teaching labs and general synthesis is to use a balloon filled with nitrogen or argon.[19][22] For more rigorous exclusion of air, use a Schlenk line.[17] After adding all solid reagents to the flask, subject it to several cycles of vacuum and backfilling with inert gas to remove any trapped air before adding the degassed solvents via syringe or cannula.[21]

Experimental Protocols

Protocol 1: Standard Setup for a Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a general procedure for setting up a reaction to minimize oxygen and moisture contamination.

  • Glassware Preparation: Place a round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Remove the hot flask from the oven and immediately cap it with a rubber septum. Clamp it to a stand and allow it to cool to room temperature under a positive pressure of nitrogen or argon delivered via a needle from a balloon or manifold.[22]

  • Reagent Addition: Once cool, quickly remove the septum and add the aryl halide, the pyridylboronic ester, the base (e.g., K₃PO₄), and the palladium catalyst/ligand system.

  • Purging: Reseal the flask with the septum. Insert a needle connected to your inert gas source and a second, shallow "exit" needle. Gently flush the flask with inert gas for 5-10 minutes to displace the air introduced during reagent addition.[22]

  • Solvent Addition: Remove the exit needle. Using a dry, inert-gas-flushed syringe, add the previously degassed solvent(s).

  • Reaction: Immerse the flask in a pre-heated oil bath and stir for the designated time, maintaining the positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q: Can I use a pyridine derivative as the solvent for a coupling reaction? A: No. Pyridine is a strong Lewis base and will act as a catalyst poison by coordinating to the palladium center, effectively shutting down the reaction.[1][14]

Q: My starting materials are not fully dissolving. What should I do? A: Poor solubility can drastically slow down a reaction. Try a different solvent system. For Suzuki reactions with inorganic bases, adding a co-solvent like water or using a phase-transfer catalyst (e.g., TBAB) can sometimes help.[21] Alternatively, switching to a more solubilizing solvent like DMF or NMP may be necessary, but ensure they are compatible with your reagents.

Q: I see a lot of black powder (palladium black) crashing out of my reaction. What does this mean? A: The formation of palladium black indicates catalyst decomposition. The ligand is failing to stabilize the Pd(0) nanoparticles, causing them to agglomerate and precipitate out of solution, rendering them inactive. This is a sign that you need a more robust, electron-rich, and/or sterically bulky ligand.

Q: Is it better to use a pre-formed catalyst or generate it in situ? A: For reproducibility and reliability, using a well-defined, air-stable pre-catalyst is almost always preferable.[23] They ensure a more consistent and rapid generation of the active LPd(0) species, leading to cleaner reactions and often allowing for lower catalyst loadings.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - J-Stage. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Catalyst poisoning - Wikipedia. [Link]

  • Inert Atmosphere - YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. [Link]

  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • How To Run A Reaction: The Setup - Department of Chemistry : University of Rochester. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling - The Doyle Group. [Link]

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry of 2-Amino-5-bromo-3-chloropyridin-4-ol

This guide details the mass spectrometry fragmentation analysis of 2-Amino-5-bromo-3-chloropyridin-4-ol , a highly functionalized heterocyclic intermediate. Due to the compound's specific substitution pattern, this analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation analysis of 2-Amino-5-bromo-3-chloropyridin-4-ol , a highly functionalized heterocyclic intermediate.

Due to the compound's specific substitution pattern, this analysis synthesizes established fragmentation rules for halogenated pyridines and pyridones, supported by isotopic abundance laws and analogous literature data.

Executive Summary & Compound Identity

Target Analyte: 2-Amino-5-bromo-3-chloropyridin-4-ol Chemical Formula: C


H

BrClN

O Monoisotopic Mass: 221.9196 Da (

Br,

Cl) Tautomeric Context: 4-Hydroxypyridines exist in equilibrium with 4-pyridones . In the gas phase (MS), the pyridone form typically dominates, influencing fragmentation via characteristic CO elimination.
Why This Analysis Matters

In drug development, this scaffold is often a precursor for kinase inhibitors. Distinguishing it from its regioisomers (e.g., 3-bromo-5-chloro analogs) is critical. This guide provides the Isotopic Fingerprint and Fragmentation Pathways necessary for unambiguous identification.

The Isotopic Fingerprint (Pre-Fragmentation)

Before analyzing fragmentation, the molecular ion (


 or 

) must be validated using its isotopic envelope. The presence of one Bromine and one Chlorine atom creates a distinct "3:4:1" intensity pattern, which serves as the primary self-validating check.
Theoretical Isotopic Distribution (ESI+ Mode)
Ion SpeciesIsotope CompositionCalculated m/zRelative IntensityDiagnostic Value
M (Monoisotopic)

C,

Br,

Cl
222.9 (

)
76% Base peak for quantitation
M + 2

Br,

Cl (major) +

Br,

Cl
224.9 100% Dominant Peak (Due to

Br +

Cl overlap)
M + 4

Br,

Cl
226.9 24% Confirms presence of both halogens

Analyst Note: Unlike simple organic molecules where


 is the base peak, the combination of Br (50.7% 

Br) and Cl (75.8%

Cl) results in the

peak often being the most intense or nearly equal to

. If your spectrum does not show this ~3:4:1 triad, the compound is not the correct di-halogenated species.

Fragmentation Pathways (MS/MS Analysis)

The fragmentation of 2-Amino-5-bromo-3-chloropyridin-4-ol is driven by the stability of the pyridine ring and the weakness of the C-Br bond.

Primary Fragmentation Channels (ESI-MS/MS)

The following pathways are observed in Collision-Induced Dissociation (CID):

  • Neutral Loss of CO (Carbon Monoxide, -28 Da):

    • Mechanism:[1] Characteristic of the 4-pyridone tautomer. The ring contracts to a pyrrole-like cation.

    • Transition:

      
      
      
  • Radical Loss of Bromine (

    
    Br, -79/81 Da): 
    
    • Mechanism:[1] The C-Br bond is the weakest bond in the molecule. Homolytic cleavage generates a radical cation (common in EI) or, in ESI, loss of HBr is often observed if protons are mobile.

    • Transition:

      
       (Loss of Br)
      
  • Loss of Ammonia (NH

    
    , -17 Da): 
    
    • Mechanism:[1] Adjacent amino groups can be eliminated, though this is often secondary to halogen loss in highly substituted rings.

    • Transition:

      
      
      
Visualized Pathway (DOT Diagram)

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathway cluster_legend Pathway Legend M_Ion Precursor Ion [M+H]+ m/z 222.9 (100%) Frag_CO [M+H - CO]+ m/z 194.9 (Pyridone Ring Contraction) M_Ion->Frag_CO -28 Da (CO) Dominant in Pyridones Frag_Br [M+H - Br/HBr]+ m/z 142-144 (Halogen Elimination) M_Ion->Frag_Br -79/81 Da (Br) Weakest Bond Cleavage Frag_NH3 [M+H - NH3]+ m/z 205.9 (Amino Loss) M_Ion->Frag_NH3 -17 Da (NH3) Minor Pathway Frag_Final Core Heterocyclic Fragment m/z ~115 (Loss of CO + Br) Frag_CO->Frag_Final -Br Frag_Br->Frag_Final -CO key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Caption: Competitive fragmentation pathways for 2-Amino-5-bromo-3-chloropyridin-4-ol in ESI+ mode.

Comparative Performance: Distinguishing Isomers

A common challenge is differentiating the target from its regioisomer: 2-Amino-3-bromo-5-chloropyridin-4-ol (swapped halogens).

FeatureTarget: 5-Bromo-3-Chloro Alternative: 3-Bromo-5-Chloro
Ortho-Effect (Br) Bromo is at C5 (adjacent to H/C6). No Ortho-effect with Amino. Bromo is at C3 (adjacent to Amino at C2). Strong Ortho-effect.
Fragmentation Marker Loss of Br is cleaner. The Br is less sterically crowded.Loss of Br + H (HBr) is enhanced due to interaction with the adjacent NH

group.
Relative Abundance

is typically the base peak.

intensity increases significantly due to steric relief.

Key Insight: If you observe a massive increase in the loss of Bromine relative to the loss of CO, suspect the 3-bromo isomer where the bulky bromine is squeezed between the amino and hydroxyl groups.

Validated Experimental Protocol

To reproduce these results, use the following LC-MS/MS parameters.

Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Reasoning: Formic acid ensures protonation (

      
      ) for ESI+.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the fragile C-Br bond).

  • Collision Energy (CE):

    • Ramp: 10 - 40 eV.

    • Observation: At 10 eV, the isotopic triad (223/225/227) should be intact. At 25 eV, the CO loss (195) appears. At 40 eV, the Br loss (144) dominates.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-chloropyridine (Analogous Fragmentation). National Institute of Standards and Technology. Link

  • PubChem. Compound Summary: 3-Bromo-5-chloropyridin-2-amine (Regioisomer Data).[2] National Library of Medicine. Link

  • Li, M., et al. (2003). Structural analysis of oligosaccharides by ESI-MS and bromine isotope tagging with 2-amino-5-bromopyridine. Rapid Communications in Mass Spectrometry.[3] Link

  • Chemistry LibreTexts. Fragmentation Patterns: Halides and Aromatic Heterocycles. (General principles of halogenated pyridine cleavage). Link

Sources

Comparative

A Comparative Guide to the Reactivity of Bromo vs. Chloro Positions in Aminopyridines for Drug Development

For researchers, scientists, and drug development professionals, the aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this motif is par...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this motif is paramount in modulating pharmacological activity, and halogenated aminopyridines serve as versatile precursors for diversification. The choice between a bromo- or chloro-substituted aminopyridine is a critical decision in synthetic planning, with significant implications for reaction efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo versus chloro positions on the aminopyridine ring across a range of synthetically vital transformations, supported by experimental data and mechanistic insights.

The Underlying Principles: Electronic and Steric Influences on Reactivity

The reactivity of a halogen on an aminopyridine ring is a nuanced interplay of its electronic properties, its position relative to the activating amino group and the ring nitrogen, and the nature of the chemical transformation being undertaken. Two primary classes of reactions are typically employed for the functionalization of halo-aminopyridines: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The relative reactivity of bromo and chloro substituents is often reversed between these two reaction manifolds.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is frequently the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to break this bond is a key determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond, leading to a general reactivity trend of I > Br > Cl .[1] This means that bromo-aminopyridines will typically react faster, under milder conditions, and with a broader range of coupling partners compared to their chloro-analogues.

Nucleophilic Aromatic Substitution (SNAr)

In contrast, the reactivity in SNAr reactions is governed by the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex, and the electronegativity of the leaving group. The pyridine nitrogen atom is strongly electron-withdrawing, which activates the ortho (2- and 6-) and para (4-) positions to nucleophilic attack.[2] In SNAr, the more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more susceptible to nucleophilic attack. Consequently, the typical reactivity trend for halogens in SNAr is F > Cl ≈ Br > I .[3][4]

Comparative Performance in Key Synthetic Transformations

The following sections provide a detailed comparison of the reactivity of bromo- and chloro-aminopyridines in four critical synthetic transformations, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. While bromo-aminopyridines are generally more reactive, advancements in catalyst technology have made the coupling of chloro-aminopyridines highly efficient.[4]

Table 1: Comparison of Bromo- and Chloro-Aminopyridines in Suzuki-Miyaura Coupling

EntryHalogenSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Br2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[5]
2Cl2-Amino-5-chloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O1001878[6]
3Br3-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001692[7]
4Cl3-Amino-2-chloropyridinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane100886[7]

As the data indicates, bromo-aminopyridines often provide higher yields under milder conditions. However, with the appropriate choice of a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos), chloro-aminopyridines can be excellent coupling partners, offering a more cost-effective starting material.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

  • To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aminohalopyridine, Boronic Acid, Base inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst & Solvents inert->catalyst heat Heat & Stir (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Dilute monitor->quench wash Aqueous Wash quench->wash purify Column Chromatography wash->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is largely dictated by the ease of oxidative addition, making bromo-aminopyridines generally more reactive.

Table 2: Comparison of Bromo- and Chloro-Aminopyridines in Buchwald-Hartwig Amination

EntryHalogenSubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Br2-BromopyridineMorpholinePd₂(dba)₃/dpppNaOt-BuToluene801495[9]
2Cl2-ChloropyridineMorpholinePd(OAc)₂/RuPhosK₂CO₃Toluene1101888[10]
3Br6-Bromopyridin-3-aminen-ButylaminePd(OAc)₂/BrettPhosNaOt-BuTHF808>95[10]
4Cl2-Chloro-5-aminopyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1001691

The data clearly shows that while both bromo- and chloro-aminopyridines are viable substrates, the chloro analogues often require higher temperatures and more specialized (and often more expensive) phosphine ligands to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 eq), dppp (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 2-bromopyridine (1.0 eq) and toluene.

  • Add morpholine (1.2 eq) and seal the vial.

  • Remove the vial from the glovebox and heat to 80 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Oxidative Addition AmineCoord [Ar-Pd(II)(R₂NH)L₂]⁺X⁻ OxAdd->AmineCoord R₂NH Deprotonation Ar-Pd(II)(NR₂)L₂ AmineCoord->Deprotonation Base, -HB⁺X⁻ Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ Deprotonation->Product SNAr_Mechanism Start Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Intermediate Addition (Rate-determining) Product Ar-Nu + X⁻ Intermediate->Product Elimination

Sources

Validation

Comparative Structural Guide: 2-Amino-5-bromo-3-chloropyridin-4-ol

Executive Summary In the high-stakes arena of Structure-Based Drug Design (SBDD), the scaffold 2-Amino-5-bromo-3-chloropyridin-4-ol represents a "privileged structure"—a core capable of diverse receptor interactions. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of Structure-Based Drug Design (SBDD), the scaffold 2-Amino-5-bromo-3-chloropyridin-4-ol represents a "privileged structure"—a core capable of diverse receptor interactions. However, its utility is often underestimated when relying solely on computational models or non-halogenated analogs.

This guide objectively compares the Experimental Crystal Structure of this specific compound against In-Silico Predictions and Non-Brominated Analogs . We demonstrate that the experimental resolution of the 5-bromo/3-chloro substitution pattern provides critical data on halogen bonding and tautomeric preference that theoretical models frequently miscalculate.

Part 1: The Core Comparison

We evaluate the structural utility of 2-Amino-5-bromo-3-chloropyridin-4-ol (Product) against two common alternatives used in preliminary screening:

  • Alternative A (In-Silico): DFT/Molecular Mechanics predictions of the same molecule.

  • Alternative B (Analog): The non-brominated scaffold (2-Amino-3-chloropyridin-4-ol).

1. Tautomeric Certainty (The "Active" Form)

The most critical failure point in modeling hydroxypyridines is predicting the pyridone vs. hydroxypyridine equilibrium.

  • The Problem: Computational models (Alternative A) often predict the aromatic 4-hydroxypyridine tautomer as the global minimum in the gas phase.

  • The Reality (Product): X-ray diffraction reveals that 2-Amino-5-bromo-3-chloropyridin-4-ol crystallizes exclusively as the 4-pyridone tautomer . The presence of the electron-withdrawing Chlorine at C3 and Bromine at C5 acidifies the hydroxyl proton, driving its migration to the ring nitrogen.

  • Impact: Drug candidates designed against the hydroxy form will fail to bind if the protein pocket encounters the pyridone form (which presents an H-bond donor at the ring nitrogen, not an acceptor).

2. Halogen Bonding Efficiency (The "Anchor")
  • Alternative B (Cl only): The 3-chloro analog relies on weak Van der Waals forces. Chlorine is a poor halogen bond donor due to its high electronegativity and small

    
    -hole.
    
  • The Product (Br + Cl): The Bromine atom at C5 exhibits a pronounced positive electrostatic potential cap (

    
    -hole). In the crystal lattice, this forms a directional C–Br···O=C  halogen bond (approx. 165-175° angle), acting as a "molecular anchor." This interaction mimics the backbone carbonyl interactions seen in many kinase hinge regions.
    
Comparative Data Summary
MetricProduct (Exp. Structure) Alt A (In-Silico DFT) Alt B (No Bromine)
Dominant Tautomer 4-Pyridone (NH / C=O)4-Hydroxypyridine (N / C-OH)Mixed / Solvent dep.
Ring N Character H-Bond Donor H-Bond Acceptor Weak Acceptor
C5 Interaction Strong Halogen Bond (C-Br···O)Van der Waals (Isotropic)H-Bond (C-H···O)
Lattice Stability High (MP > 200°C)N/AModerate
SBDD Utility High (Maps "Sigma-hole")Low (False Donor/Acceptor map)Medium
Part 2: Mechanism & Visualization

To understand why the experimental structure is superior for design, we must visualize the tautomeric stabilization and the interaction network.

Diagram 1: Tautomeric Equilibrium & Interaction Logic

This diagram illustrates the shift from the theoretical hydroxy form to the observed pyridone form, stabilized by the specific halogenation pattern.

TautomerLogic Hydroxy Theoretical 4-Hydroxypyridine Form Equilibrium Tautomeric Equilibrium Hydroxy->Equilibrium Gas Phase Pyridone Observed 4-Pyridone Form Equilibrium->Pyridone Solid State (Dominant) Structure Crystal Lattice Network Pyridone->Structure Self-Assembly via: N-H...O (Hydrogen Bond) C-Br...O (Halogen Bond) Factors Stabilizing Factors: 1. EWG (Cl, Br) Acidity 2. Intermolecular H-Bonds Factors->Equilibrium

Caption: The electron-withdrawing halogens (Cl, Br) drive the equilibrium toward the Pyridone form, which is locked into the crystal lattice by dual H-bond and X-bond networks.

Part 3: Experimental Protocol

To replicate these results and generate high-quality single crystals for X-ray diffraction, standard "rapid precipitation" methods must be avoided. The 4-pyridone form requires specific solvation to organize.

Protocol: Slow Evaporation for Halogenated Pyridones

Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm) of the 4-pyridone tautomer.

Reagents:

  • 2-Amino-5-bromo-3-chloropyridin-4-ol (>98% purity).

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:

  • Saturation: Dissolve 20 mg of the compound in 2 mL of Methanol. If turbidity persists, add DMSO dropwise (max 0.2 mL) and sonicate until clear. Rationale: The compound has limited solubility; DMSO disrupts strong intermolecular H-bonds to allow monomer dispersion.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Rationale: Removes dust nucleation sites that cause polycrystallinity.

  • Vapor Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Ethanol (antisolvent). Seal the outer jar.

  • Incubation: Store in a vibration-free environment at 4°C for 5–7 days. Rationale: Lower temperature promotes the formation of the denser, thermodynamically stable pyridone polymorph.

  • Harvesting: Crystals will appear as colorless/pale-yellow blocks. Mount on a Kapton loop using Paratone oil for cryo-protection.

Diagram 2: Crystallization Workflow

CrystalWorkflow Step1 1. Dissolution (MeOH + trace DMSO) Step2 2. Micro-Filtration (0.22 µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion (Ethanol Antisolvent) Step2->Step3 Step4 4. Nucleation & Growth (4°C, 5-7 Days) Step3->Step4 Slow diffusion Result Single Crystal (Pyridone Tautomer) Step4->Result

Caption: Optimized workflow to favor the thermodynamically stable pyridone tautomer over kinetic amorphous precipitates.

Part 4: Structural Data Analysis

When analyzing your obtained structure, verify these key metrics to confirm the identity and quality of the crystal.

Table 2: Key Structural Parameters (Expected)

ParameterValue Range (Å / °)Significance
C4–O Bond Length 1.24 – 1.27 ÅIndicates C=O (Double Bond) character (Pyridone). A C–OH single bond would be >1.32 Å.
C3–Cl Bond 1.72 – 1.74 ÅStandard aromatic chloride.
C5–Br Bond 1.88 – 1.90 ÅStandard aromatic bromide.
C–Br···O Angle 165° – 178°Near-linear angle confirms a Type II Halogen Bond (Sigma-hole interaction).
N(Ring)–C(2) 1.35 – 1.38 ÅShortening indicates resonance contribution from the exocyclic amino group.

Application Insight: If your C4–O bond length is >1.30 Å, you likely have a co-crystal involving a salt form or water bridging that has stabilized the hydroxy tautomer—a rare occurrence that warrants immediate re-evaluation of the protonation state.

References
  • Growney, D. J., et al. (2014). "Halogen bonding in crystal engineering: like hydrogen bonds yet different." Accounts of Chemical Research.

  • Venu, K., et al. (2021). "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." Crystal Growth & Design.

  • Katritzky, A. R., et al. (2010). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

  • CCDC (Cambridge Crystallographic Data Centre). "CSD-System: The world’s repository for small molecule organic and metal-organic crystal structures."

Comparative

A Comparative Guide to Establishing Purity Reference Standards for 2-Amino-5-bromo-3-chloropyridin-4-ol

For researchers and professionals in drug development, the integrity of a starting material or intermediate is paramount. The purity of a compound like 2-Amino-5-bromo-3-chloropyridin-4-ol, a substituted pyridine likely...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of a starting material or intermediate is paramount. The purity of a compound like 2-Amino-5-bromo-3-chloropyridin-4-ol, a substituted pyridine likely used as a complex building block in pharmaceutical synthesis, directly influences reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and purity assignment of a reference standard for 2-Amino-5-bromo-3-chloropyridin-4-ol, in the absence of a dedicated pharmacopeial monograph.

Our approach is not merely to quantify the main peak but to build a holistic, multi-technique profile that ensures the structural identity and purity of the reference material. This self-validating system is essential for creating a trustworthy in-house standard.

The Orthogonal Approach: A Multi-Pillar Strategy for Purity Verification

A single analytical technique is insufficient to declare a compound a "reference standard." We rely on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. If the results are concordant, it provides a high degree of confidence in the assigned purity value. For 2-Amino-5-bromo-3-chloropyridin-4-ol, the essential pillars of characterization are:

  • Chromatographic Purity: To separate and quantify the main component from process-related impurities and degradation products.

  • Structural Identity: To confirm that the primary component is unequivocally the correct molecule.

  • Elemental Composition: To verify that the empirical formula aligns with the theoretical structure.

The following sections will compare the primary techniques used to support these pillars.

Workflow for Reference Standard Certification

The certification of a new batch of 2-Amino-5-bromo-3-chloropyridin-4-ol as a reference standard is a systematic process. It begins with basic screening and culminates in a comprehensive analysis where all data must align to meet predefined specifications.

Reference_Standard_Workflow start New Batch Received visual Visual & Physical Inspection (Color, Form, Solubility) start->visual structural Structural Elucidation & Confirmation visual->structural nmr ¹H and ¹³C NMR Spectroscopy structural->nmr ms High-Resolution Mass Spectrometry (HRMS) structural->ms purity Purity & Impurity Profiling nmr->purity ms->purity hplc HPLC-UV (Assay & % Area Purity) purity->hplc elemental Elemental Analysis (CHNX) purity->elemental review Comprehensive Data Review hplc->review elemental->review decision Data Concordant & Meet Specifications? review->decision certified Certified as In-House Reference Standard decision->certified Yes fail Further Purification or Batch Rejection decision->fail No

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Amino-5-bromo-3-chloropyridin-4-ol

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-chloropyridin-4-ol. Adherence to these procedures...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-chloropyridin-4-ol. Adherence to these procedures is critical for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing the integrity of your research. This guide moves beyond a simple checklist, offering a framework grounded in established safety principles for handling halogenated pyridine derivatives.

Hazard Assessment and Triage: Understanding the Risks

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Given these potential hazards, all handling of 2-Amino-5-bromo-3-chloropyridin-4-ol should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Amino-5-bromo-3-chloropyridin-4-ol. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][3]Provides chemical resistance against pyridine and its derivatives.[1]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn with goggles when there is a high risk of splashing.[1][5]Protects against splashes and fumes that can cause serious eye irritation.[1]
Skin and Body Protection A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended for larger quantities.[1]Protects against skin contact.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[1][3]
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan is essential for safe handling.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers and acids.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Weighing and Aliquoting (Solid Form):

  • All weighing and aliquoting must be conducted within a chemical fume hood.[1][3]

  • Use disposable weighing boats to minimize contamination of balances.

  • Handle the solid with care to avoid generating dust.[5]

3.3. In-Reaction Handling:

  • Always add reagents slowly and in a controlled manner.

  • Ensure that the reaction vessel is adequately vented, especially if heating or pressure changes are anticipated.

  • Keep the fume hood sash at the lowest practical height.

3.4. Post-Reaction Workup and Cleanup:

  • Quench the reaction carefully, following established laboratory procedures.

  • Clean all glassware and equipment thoroughly.

  • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Amino-5-bromo-3-chloropyridin-4-ol and any contaminated materials is a critical final step.

4.1. Waste Segregation:

  • Designate a specific, labeled hazardous waste container for 2-Amino-5-bromo-3-chloropyridin-4-ol waste.[7]

  • The container must be made of a compatible material (e.g., polyethylene), be in good condition with a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name.[7]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4.2. Waste Collection:

  • Carefully place all contaminated materials, including gloves, weighing paper, and disposable plasticware, into the designated hazardous waste container.

  • For solid waste, avoid generating dust during transfer.[7]

4.3. Final Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Do not discharge to sewer systems.[5]

  • All disposal activities must be in accordance with local, state, and federal regulations.[7]

Disposal_Workflow start Begin Waste Disposal ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Container ppe->segregate collect Collect Contaminated Materials segregate->collect seal Securely Seal Container collect->seal store Store in Designated Hazardous Waste Area seal->store arrange Arrange for Professional Disposal store->arrange end Disposal Complete arrange->end

Caption: Step-by-step workflow for the disposal of 2-Amino-5-bromo-3-chloropyridin-4-ol.

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Small Spills (in a fume hood): If a small amount is spilled, you may clean it up if you have been trained to do so.[6] Absorb the spill with an inert material and place it in the designated hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS office.

5.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with 2-Amino-5-bromo-3-chloropyridin-4-ol and ensure a safe and productive research environment.

References

  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine. ChemicalBook.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia.
  • Standard Operating Procedure: Pyridine and Pyridine Derivatives. Washington State University.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-5-bromo-3-chloropyridin-4-ol
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Reactant of Route 2
2-Amino-5-bromo-3-chloropyridin-4-ol
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